1-ethyl-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Description
1-ethyl-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C16H24N6O2 and its molecular weight is 332.408. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Molecular Interactions
Research on coordination spheres in 8-azaxanthinato salts of divalent metal aquacomplexes, which share structural similarities with purine derivatives, highlights the significance of second-sphere interactions. These interactions consist of well-defined hydrogen bonds involving potential donor and acceptor positions, influencing the formation of mono- and bidimensional superstructures. These findings are crucial for understanding molecular interactions and designing coordination compounds with specific properties (Maldonado et al., 2009).
Anticancer, Anti-HIV, and Antimicrobial Activities
Synthetic efforts to create new triazino and triazolo[4,3-e]purine derivatives have shown that these compounds exhibit considerable in vitro anticancer, anti-HIV, and antimicrobial activities. This suggests potential therapeutic applications of purine derivatives in treating various diseases (Ashour et al., 2012).
Development of Antiasthmatic Agents
The development of xanthene derivatives, including purine-2,6-dione derivatives, for their antiasthmatic activity, underscores the pharmacological potential of such compounds. Xanthene derivatives are known for their vasodilatory activity, and their development as Phosphodiesterase 3 inhibitors highlights a current area of interest in anti-asthmatic agent development (Bhatia et al., 2016).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the core purine structure, have demonstrated potent cytotoxic activities against various cancer cell lines, highlighting the potential of purine derivatives in cancer therapy (Deady et al., 2003).
Properties
IUPAC Name |
1-ethyl-3,9-dimethyl-7-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-6-22-15-17-13-12(21(15)9-11(4)18-22)14(23)20(8-7-10(2)3)16(24)19(13)5/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPOSXOAOBRPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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